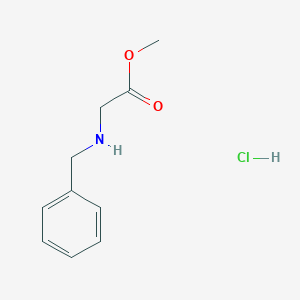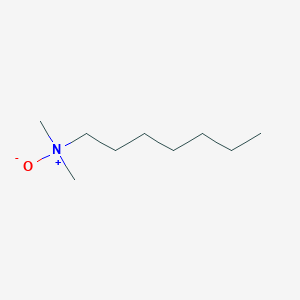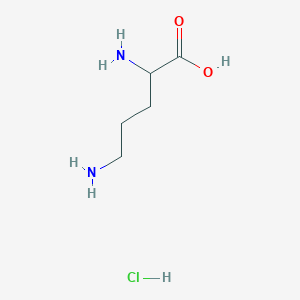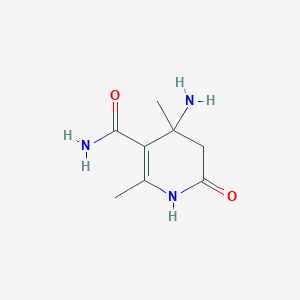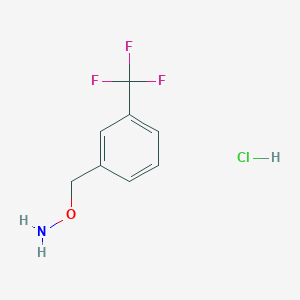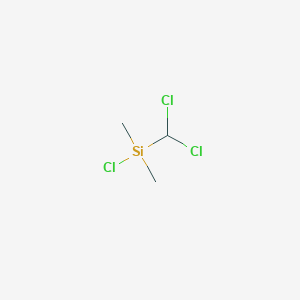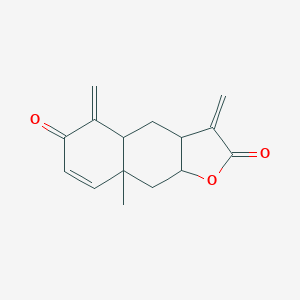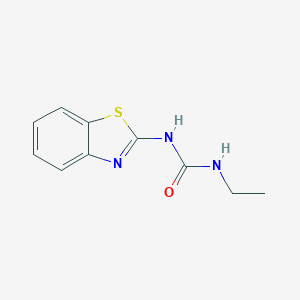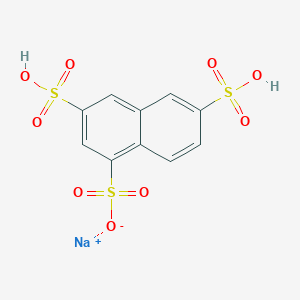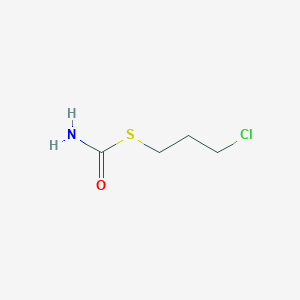
3-Chloropropyl thiolcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropyl thiolcarbamate (CPTC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiol-containing compound that can be easily synthesized and used in various biochemical and physiological experiments.
Wirkmechanismus
3-Chloropropyl thiolcarbamate reacts with thiol-containing compounds, such as cysteine residues in proteins, through a nucleophilic substitution reaction. The resulting 3-Chloropropyl thiolcarbamate-modified thiol can form disulfide bonds with other 3-Chloropropyl thiolcarbamate-modified thiols or with unmodified thiols. This can lead to changes in protein structure and function, as well as changes in the activity of small molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloropropyl thiolcarbamate depend on the specific application. In protein modification experiments, 3-Chloropropyl thiolcarbamate can lead to changes in protein structure and function, which can help to elucidate the role of specific cysteine residues in protein activity. In small molecule modification experiments, 3-Chloropropyl thiolcarbamate can lead to changes in the activity of the modified molecule, which can help to identify the mechanism of action of the molecule.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloropropyl thiolcarbamate has several advantages for lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized and used in a wide range of experiments. Additionally, 3-Chloropropyl thiolcarbamate is a thiol-modifying reagent that can be used in conjunction with other thiol-modifying reagents to achieve specific modifications. However, 3-Chloropropyl thiolcarbamate also has some limitations. It can be toxic to cells at high concentrations, and it can react with other thiol-containing compounds in the sample, leading to non-specific modifications.
Zukünftige Richtungen
There are several future directions for research involving 3-Chloropropyl thiolcarbamate. One area of interest is the development of new thiol-modifying reagents that are more specific and less toxic than 3-Chloropropyl thiolcarbamate. Additionally, there is interest in using 3-Chloropropyl thiolcarbamate to modify thiol-containing compounds in vivo, which could lead to new therapeutic applications. Finally, there is interest in using 3-Chloropropyl thiolcarbamate to study the role of cysteine residues in protein-protein interactions, which could help to identify new drug targets.
Synthesemethoden
3-Chloropropyl thiolcarbamate can be synthesized by reacting 3-chloropropyl isocyanate with thiourea. The reaction takes place in anhydrous ethanol and is usually catalyzed by a base such as potassium carbonate. The resulting 3-Chloropropyl thiolcarbamate is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-Chloropropyl thiolcarbamate is widely used in scientific research as a thiol-modifying reagent. It can be used to modify cysteine residues in proteins, which can lead to changes in protein structure and function. 3-Chloropropyl thiolcarbamate can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, 3-Chloropropyl thiolcarbamate can be used to modify thiol-containing small molecules, which can lead to changes in their activity.
Eigenschaften
CAS-Nummer |
17494-72-3 |
|---|---|
Produktname |
3-Chloropropyl thiolcarbamate |
Molekularformel |
C4H8ClNOS |
Molekulargewicht |
153.63 g/mol |
IUPAC-Name |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
InChI-Schlüssel |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
Kanonische SMILES |
C(CSC(=O)N)CCl |
Andere CAS-Nummern |
17494-72-3 |
Synonyme |
Carbamothioic acid S-(3-chloropropyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



